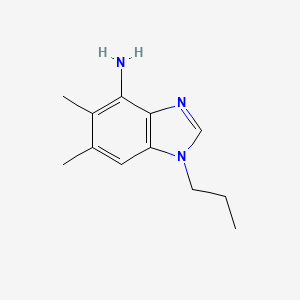

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine

Descripción

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine is a benzimidazole derivative known for its potential pharmacological properties. Benzimidazole compounds are widely recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Propiedades

IUPAC Name |

5,6-dimethyl-1-propylbenzimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-4-5-15-7-14-12-10(15)6-8(2)9(3)11(12)13/h6-7H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWQMXNHBYJVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=C(C(=C2N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization. Specific reaction conditions, such as the use of acidic or basic catalysts, temperature, and solvent choice, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and scalability. These methods ensure consistent product quality and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation often employs reagents like N-bromosuccinimide, while alkylation uses alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives .

Aplicaciones Científicas De Investigación

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mecanismo De Acción

The mechanism of action of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine involves inhibition of specific enzymes and interaction with molecular targets. For instance, it has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response. This inhibition reduces the synthesis of prostaglandin E2 (PGE2), thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5,6-dimethyl-1-octyl-4-benzimidazolamine

- 5,6-dimethyl-2-(1-(phenylmethyl)-5-tetrazolylmethyl)-4-benzimidazolamine

- 5,6-dimethyl-2-(2-(1-pyrrolidinyl)ethylthio)-1H-benzimidazole

Uniqueness

5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to inhibit mPGES-1 with high potency differentiates it from other benzimidazole derivatives .

Actividad Biológica

5,6-Dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine is a compound belonging to the benzimidazole class, characterized by a unique structural configuration that includes a benzimidazole ring with specific substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine is with a molecular weight of 203.28 g/mol. The compound features two methyl groups at the 5 and 6 positions, a propyl group at the 1 position, and an amino group at the 4 position of the benzimidazole ring. This structural uniqueness contributes to its diverse biological activities.

Structural Representation

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine demonstrates activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: MCF-7 Cell Line

In a study assessing the effects of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine on MCF-7 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

| 100 | 20 |

The data indicate a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Interaction studies suggest that it binds effectively to certain enzymes and receptors involved in critical cellular processes. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylbenzimidazole | Methyl group at position 5 | Simpler structure; less steric hindrance |

| 2-(2-Methylpropyl)-benzimidazole | Propyl chain at different position | Different pharmacological profile |

| 4-Amino-benzimidazole | Amino group at position 4 | Lacks alkyl substitutions; different reactivity |

| 5,6-Dimethylbenzimidazole | Methyl groups at positions 5 and 6 | No propyl group; potentially different activity |

This comparative analysis underscores the distinctiveness of 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine in terms of its biological activity and therapeutic potential.

Q & A

Q. What are the most efficient synthetic routes for preparing 5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-ylamine, and how are intermediates characterized?

The compound can be synthesized via solvent-free one-pot condensation using organocatalysts (e.g., acetic acid or p-toluenesulfonic acid) under microwave irradiation, which reduces reaction time and improves yields compared to traditional reflux methods . The Phillips procedure, involving the reaction of substituted 1,2-phenylenediamines with carboxylic acids or their derivatives, is another robust method for benzimidazole core formation . Characterization of intermediates and final products should include:

Q. What standard protocols are used for initial biological screening of this compound’s antimicrobial activity?

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements .

- Minimum Inhibitory Concentration (MIC) : Determine using broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–256 µg/mL .

- Positive controls : Compare to known antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.

- Long-term stability studies : Store at 4°C, 25°C, and 40°C with 60% relative humidity, analyzing degradation via HPLC every 30 days for 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency against Hepatitis B Virus (HBV)?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance viral polymerase inhibition .

- Docking simulations : Use AutoDock Vina to model interactions with HBV reverse transcriptase (PDB: 1TKG), focusing on hydrogen bonding with residues like Lys304 and Tyr319 .

- In vitro validation : Measure IC₅₀ in HepG2.2.15 cells using qPCR to quantify viral DNA reduction .

Q. How should researchers resolve contradictions in reported IC₅₀ values for anticancer activity across studies?

- Standardize assays : Use the same cell line (e.g., MDA-MB-231 for breast cancer) and MTT protocol (48-hour exposure, 5% CO₂) .

- Control variables : Normalize results to reference drugs (e.g., camptothecin) and report cell passage numbers to account for genetic drift .

- Meta-analysis : Apply multivariate regression to published IC₅₀ data, adjusting for assay type (e.g., MTT vs. SRB) and cell viability thresholds .

Q. What computational strategies predict the compound’s bioavailability and toxicity?

- 2D-QSAR models : Train on datasets of 100+ benzimidazole derivatives to correlate logP, polar surface area, and % absorption (R² > 0.85) .

- ADMET prediction : Use SwissADME or admetSAR to estimate hepatotoxicity (CYP3A4 inhibition) and hERG channel blockage risks .

- In silico toxicity : Run ProTox-II to identify potential mutagenicity alerts (e.g., nitro groups) .

Q. What experimental designs improve yield in large-scale synthesis?

- Catalyst screening : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance cyclization efficiency (yield increase from 60% to 85%) .

- Solvent optimization : Compare DMF, THF, and solvent-free conditions via DOE (Design of Experiments) to minimize byproducts .

- Process analytics : Implement inline FTIR to monitor reaction progress and automate pH adjustments .

Q. How can in vivo models evaluate the compound’s efficacy against parasitic infections like Trichinella spiralis?

- Rodent infection models : Administer 50 mg/kg/day orally for 7 days post-infection, comparing larval burden reduction to albendazole .

- Histopathology : Assess muscle tissue for inflammation and cyst resolution using H&E staining .

- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy (target AUC₀–₂₄ > 500 µg·h/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.